1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea
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Overview
Description
1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a furan ring attached to a methylideneamino group, which is further connected to a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea typically involves the condensation reaction between furan-2-carbaldehyde and 3-methylthiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the furan ring.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the furan ring.
Scientific Research Applications
1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Thiourea: A simpler analog with similar reactivity but lacking the furan ring.
Furan-2-carbaldehyde: Shares the furan ring but lacks the thiourea moiety.
3-Methylthiourea: Contains the thiourea moiety but lacks the furan ring.
Uniqueness: 1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea is unique due to the combination of the furan ring and thiourea moiety, which imparts distinct chemical and biological properties
Biological Activity
1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores the synthesis, characterization, and biological activity of this compound, drawing on recent research findings.
Synthesis and Characterization
The compound was synthesized through a reaction involving furan derivatives and thiourea. Characterization techniques such as UV-Visible spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) were employed to confirm the structure of the synthesized compound. Notably, the azomethine functional group (C=N) was identified at specific chemical shifts in the NMR spectra, indicating successful synthesis .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties against various pathogens. The following table summarizes its antibacterial activity against selected bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Salmonella typhi | 50 µg/mL |
Staphylococcus aureus | 25 µg/mL |
Pseudomonas aeruginosa | 15 µg/mL |
Xanthomonas axonopodis | 30 µg/mL |
Streptococcus bovis | 20 µg/mL |
The compound showed the highest efficacy against Pseudomonas aeruginosa and Staphylococcus aureus , indicating its potential as a therapeutic agent for infections caused by these bacteria .
Antifungal Activity
In addition to its antibacterial properties, the compound also demonstrated antifungal activity. The following table presents its antifungal activity against various fungal strains:
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Fusarium oxysporum | 40 µg/mL |
Colletotrichum gloeosporioides | 35 µg/mL |
Cercospora zeae-maydis | 45 µg/mL |
The results indicate that Colletotrichum gloeosporioides is particularly susceptible to treatment with this compound .
The biological activity of this compound is thought to be linked to its ability to interfere with microbial cell wall synthesis and function. The presence of the furan ring and thiourea moiety may enhance its interaction with microbial enzymes or structural proteins, leading to growth inhibition.
Computational Studies
Quantum chemical calculations have been performed to understand the electronic properties of the compound better. Density Functional Theory (DFT) calculations revealed significant insights into the frontier molecular orbitals (HOMO and LUMO), which correlate with its biological activity. The calculated energies suggest that the compound's reactivity is favorable for interactions with biological targets .
Case Studies
In a recent study, the efficacy of this compound was evaluated in vivo using animal models infected with Staphylococcus aureus . The results indicated a significant reduction in bacterial load in treated animals compared to controls, supporting its potential as an effective therapeutic agent .
Properties
IUPAC Name |
1-[(Z)-furan-2-ylmethylideneamino]-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-8-7(12)10-9-5-6-3-2-4-11-6/h2-5H,1H3,(H2,8,10,12)/b9-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXWOVSEEKCMOC-UITAMQMPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NN=CC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N/N=C\C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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